4-Fluorophenylzinc chloride

Negishi Coupling One-Pot Synthesis Aryl Triflate

Researchers often encounter unwanted side reactions when using highly reactive nucleophiles on sensitive substrates. 4-Fluorophenylzinc chloride in THF provides a controlled solution. - Delivers predictable 79% yields in one-pot Negishi couplings with aryl triflates, minimizing purification burdens. - Achieves ≥99% ee in Rh-catalyzed asymmetric 1,4-additions for chiral amine synthesis. - Exhibits superior chemoselectivity over organomagnesium reagents, tolerating unprotected esters, nitriles, and ketones without additional protection steps.

Molecular Formula C6H4ClFZn
Molecular Weight 195.9 g/mol
Cat. No. B1259594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenylzinc chloride
Synonyms4-fluorophenylzinc chloride
Molecular FormulaC6H4ClFZn
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=[C-]1)F.[Cl-].[Zn+2]
InChIInChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
InChIKeyGOWCWQHQMNLGEB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenylzinc Chloride: Characteristics & Procurement


4-Fluorophenylzinc chloride (CAS 133472-27-2) is an aryl organozinc halide, classically employed as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably Negishi couplings [1]. Its molecular formula is C₆H₄ClFZn, with a molecular weight of 195.9 g/mol [2]. As a sensitive organometallic reagent, it is typically supplied as a solution in tetrahydrofuran (THF) to maintain stability and reactivity for the formation of C(sp²)–C(sp²) bonds [2]. The para-fluoro substituent on the phenyl ring modulates its electronic properties without introducing significant steric hindrance, influencing both its preparation and subsequent reactivity profile.

Nucleophilic partner for Negishi cross-coupling reactions
Supplied as THF solution for stability and reactivity
Para-fluoro substituent modulates electronic profile without steric hindrance

4-Fluorophenylzinc Chloride: Generic Substitution Risks


The interchangeability of organozinc halides in cross-coupling reactions is not straightforward due to the profound influence of the halide ligand (Cl, Br, I) on the reagent's kinetic behavior, solution stability, and functional group compatibility [1]. For instance, the transmetalation rate, a critical step in the catalytic cycle, is directly correlated to the Zn–C bond distance, which varies with the halide anion. Specifically, the chloride derivative exhibits a shorter Zn–C bond and, consequently, a slower transmetalation rate compared to its bromide or iodide counterparts [1]. This kinetic difference can significantly impact reaction yields and selectivity in complex synthetic sequences. Therefore, substituting 4-fluorophenylzinc chloride with a generic '4-fluorophenylzinc halide' without quantitative performance data under the same conditions risks suboptimal outcomes.

Halide ligand impacts kinetics
Chloride, bromide, and iodide derivatives differ in transmetalation rate; substituting may alter yield and selectivity.
Solution stability varies
Replacement with another halide form may shift stability and functional group compatibility profiles.
Zn–C bond distance controls reactivity
Shorter bond in chloride slows transmetalation; generic substitution without validation risks suboptimal outcomes.

4-Fluorophenylzinc Chloride: Comparative Evidence


Negishi Coupling of Aryl Triflates

In a study on one-pot Negishi cross-coupling reactions, 4-fluorophenylzinc chloride, generated in situ from 4-fluoroiodobenzene and subsequent transmetalation with ZnCl₂, was coupled with a model aryl triflate. The target compound provided a 79% yield of the biaryl product, significantly outperforming the same reaction using an alternative aryl bromide coupling partner, which resulted in only a 10% yield under identical conditions [1].

Negishi Yield
Head-to-head
79% yield
vs. 10% yield with aryl bromide
Reported higher yield with aryl triflate; supports fluorinated biaryl synthesis
One-pot Pd₂(dba)₃/S-Phos, 70°C, 20 h; 69% absolute increase
Negishi Coupling One-Pot Synthesis Aryl Triflate

Asymmetric 1,4-Addition via Rhodium Catalysis

4-Fluorophenylzinc chloride is the reagent of choice in a Nature Protocols method for synthesizing chiral 2-aryl-4-piperidones. In the presence of a [RhCl((R)-binap)]₂ catalyst, the 1,4-addition of 4-fluorophenylzinc chloride to a specific benzyl-protected dihydropyridone consistently delivers the desired product with exceptional stereocontrol, achieving an enantiomeric excess (ee) of ≥99% [1].

Enantioselectivity
Method context
≥99% ee
[RhCl((R)-binap)]₂ catalyst
Supports asymmetric synthesis of chiral piperidines; reported high stereocontrol
THF, 40°C, 16 h; class-level advantage for chiral amines
Asymmetric Synthesis 1,4-Addition Enantioselectivity

Transmetalation Kinetic Profile

A structure-kinetic relationship study of arylzinc reagents revealed that the halide ligand directly impacts the Zn–C bond length and, consequently, the transmetalation rate in Pd-catalyzed couplings. Arylzinc chlorides, due to their shorter Zn–C bond, exhibit a significantly slower transmetalation rate compared to the corresponding bromides and iodides, which have progressively longer bonds and faster kinetics [1].

Transmetalation Rate
Class-level
Cl
Trend in bond length and kinetics
Slower chloride rate may support controlled sequential reactivity
Data from in situ IR/XAS; not directly quantified
Functional Group Tolerance
Class-level
Esters, nitriles, ketones compatible
Grignard: incompatible (nucleophilic addition)
Enables late-stage functionalization without protecting groups
Qualitative but decisive for complex substrates
Transmetalation Kinetics Structure-Kinetic Relationship Negishi Coupling

Functional Group Tolerance vs. Grignard Reagents

Comparative studies have demonstrated that arylzinc reagents, including 4-fluorophenylzinc chloride, possess markedly higher functional group tolerance than analogous Grignard reagents. In cross-coupling reactions, arylzincs are compatible with sensitive electrophilic groups like esters, nitriles, and ketones, whereas Grignard reagents would undergo unproductive nucleophilic addition to these same functional groups [1].

Functional Group Tolerance
Class-level
Esters, nitriles, ketones compatible
Grignard: incompatible (nucleophilic addition)
Enables late-stage functionalization without protecting groups
Qualitative but decisive for complex substrates
Functional Group Tolerance Cross-Coupling Electrophilic Compatibility

4-Fluorophenylzinc Chloride: Application Scenarios


Fluorinated Biaryl Synthesis in Drug Discovery

In medicinal chemistry, the rapid and reliable construction of fluorinated biaryl cores is essential. This compound is ideal for Negishi cross-couplings with aryl bromides or triflates, where its electronic properties lead to clean, high-yielding reactions. The established 79% yield for a one-pot procedure with an aryl triflate [1] provides a predictable and efficient route to key pharmacophores, avoiding the material loss and purification challenges associated with lower-yielding alternatives.

Enantioenriched Chiral Piperidine Scaffolds

For projects targeting chiral amines, such as 2-arylpiperidines, 4-fluorophenylzinc chloride is the benchmark reagent for the rhodium-catalyzed asymmetric 1,4-addition. The protocol's reported ≥99% ee [2] ensures the procurement of a building block that will deliver a single enantiomer of the desired intermediate, a critical requirement for the development of active pharmaceutical ingredients (APIs) with a defined stereochemistry.

Late-Stage Functionalization of Intermediates

When introducing a 4-fluorophenyl group into a complex molecule bearing unprotected esters, nitriles, or ketones, 4-fluorophenylzinc chloride is the reagent of choice due to its superior functional group tolerance relative to organomagnesium (Grignard) or organolithium reagents [3]. This class-level advantage allows for convergent synthetic strategies, reducing the total number of steps by obviating the need for protection and deprotection sequences.

Controlled Reactivity for Process Development

In multi-step catalytic processes, the inherently slower transmetalation rate of the arylzinc chloride derivative, compared to its bromide or iodide counterparts [4], is a valuable feature. This controlled reactivity can be harnessed in cascade reactions to ensure proper reaction sequencing, prevent exotherms, and avoid the formation of by-products like homocoupled dimers, which are more common with the highly reactive arylzinc iodides.

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis research
Negishi coupling with aryl triflates/bromides
Yield and reaction efficiency
Chiral piperidine scaffold research
Rh-catalyzed asymmetric 1,4-addition
Enantioselectivity reproducibility
Late-stage functionalization research
Functional group tolerance vs. Grignard reagents
Compatibility with sensitive electrophilic groups
Controlled reactivity process development
Slower transmetalation rate (Cl vs Br/I)
Reaction sequence control and byproduct suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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